

A Comparative Guide to the Spectroscopic Fingerprints of 4-Chloro-3-nitrophenol

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Compound of Interest

Compound Name: 4-Chloro-3-nitrophenol

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For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is fundamental. This guide offers a detailed comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **4-Chloro-3-nitrophenol**, providing a crucial tool for its identification and differentiation from structural isomers.

The substitution pattern on the benzene ring in chloronitrophenol isomers significantly influences the electronic environment of the protons and carbon atoms. This results in unique NMR spectra for each isomer, acting as a distinct fingerprint for the molecule's structure. Understanding these spectral differences is paramount for confirming the identity and purity of **4-Chloro-3-nitrophenol** in various research and development applications.

Interpreting the NMR Spectra of 4-Chloro-3-nitrophenol

The chemical structure of **4-Chloro-3-nitrophenol** dictates a specific pattern in both its ^1H and ^{13}C NMR spectra. The presence of a hydroxyl (-OH), a chloro (-Cl), and a nitro (-NO₂) group on the benzene ring leads to a predictable distribution of electron density, which in turn determines the chemical shifts of the aromatic protons and carbons.

^1H NMR Spectral Data

The proton NMR spectrum of **4-Chloro-3-nitrophenol** is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The

chemical shift, multiplicity, and coupling constants of these signals are key identifiers.

¹³C NMR Spectral Data

The carbon NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by the nature of the directly attached substituent and their position relative to the other functional groups.

Comparative NMR Data Analysis

To facilitate accurate identification, the following tables summarize the experimental ¹H and ¹³C NMR data for **4-Chloro-3-nitrophenol** and a selection of its isomers. This comparative approach highlights the subtle yet significant differences in their spectroscopic signatures.

Table 1: ¹H NMR Spectral Data Comparison of Chloronitrophenol Isomers

Compound	Solvent	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
4-Chloro-3-nitrophenol	DMSO-d6	H-2	7.85	d	2.5
		H-5	7.58	d	8.8
		H-6	7.15	dd	8.8, 2.5
2-Chloro-4-nitrophenol	CDCl3	H-3	8.10	d	2.7
		H-5	8.02	dd	9.1, 2.7
		H-6	7.20	d	9.1
4-Chloro-2-nitrophenol	CDCl3	H-3	8.05	d	2.4
		H-5	7.55	dd	8.8, 2.4
		H-6	7.12	d	8.8

Table 2: ^{13}C NMR Spectral Data Comparison of Chloronitrophenol Isomers

Compound	Solvent	Carbon Assignment	Chemical Shift (δ , ppm)
4-Chloro-3-nitrophenol	DMSO-d6	C-1 (C-OH)	155.1
			C-2
			120.3
			C-3 (C-NO ₂)
			148.2
			C-4 (C-Cl)
2-Chloro-4-nitrophenol	CDCl ₃	C-1 (C-OH)	123.5
			C-5
			133.5
			C-6
			115.8
			C-2 (C-Cl)
4-Chloro-2-nitrophenol	CDCl ₃	C-1 (C-OH)	155.9
			C-3
			122.9
			C-4 (C-NO ₂)
			127.2
			C-5
4-Chloro-2-nitrophenol	CDCl ₃	C-1 (C-OH)	126.2
			C-6
			119.8
			C-2 (C-NO ₂)
			136.9
			C-3
4-Chloro-2-nitrophenol	CDCl ₃	C-1 (C-OH)	127.8
			C-4 (C-Cl)
			129.5
			C-5
4-Chloro-2-nitrophenol	CDCl ₃	C-1 (C-OH)	125.7
			C-6
4-Chloro-2-nitrophenol	CDCl ₃	C-1 (C-OH)	120.1

Experimental Protocols

The provided NMR data was obtained using standard NMR spectroscopic techniques. A detailed methodology is outlined below to ensure reproducibility.

NMR Sample Preparation: A sample of approximately 5-10 mg of the chloronitrophenol isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

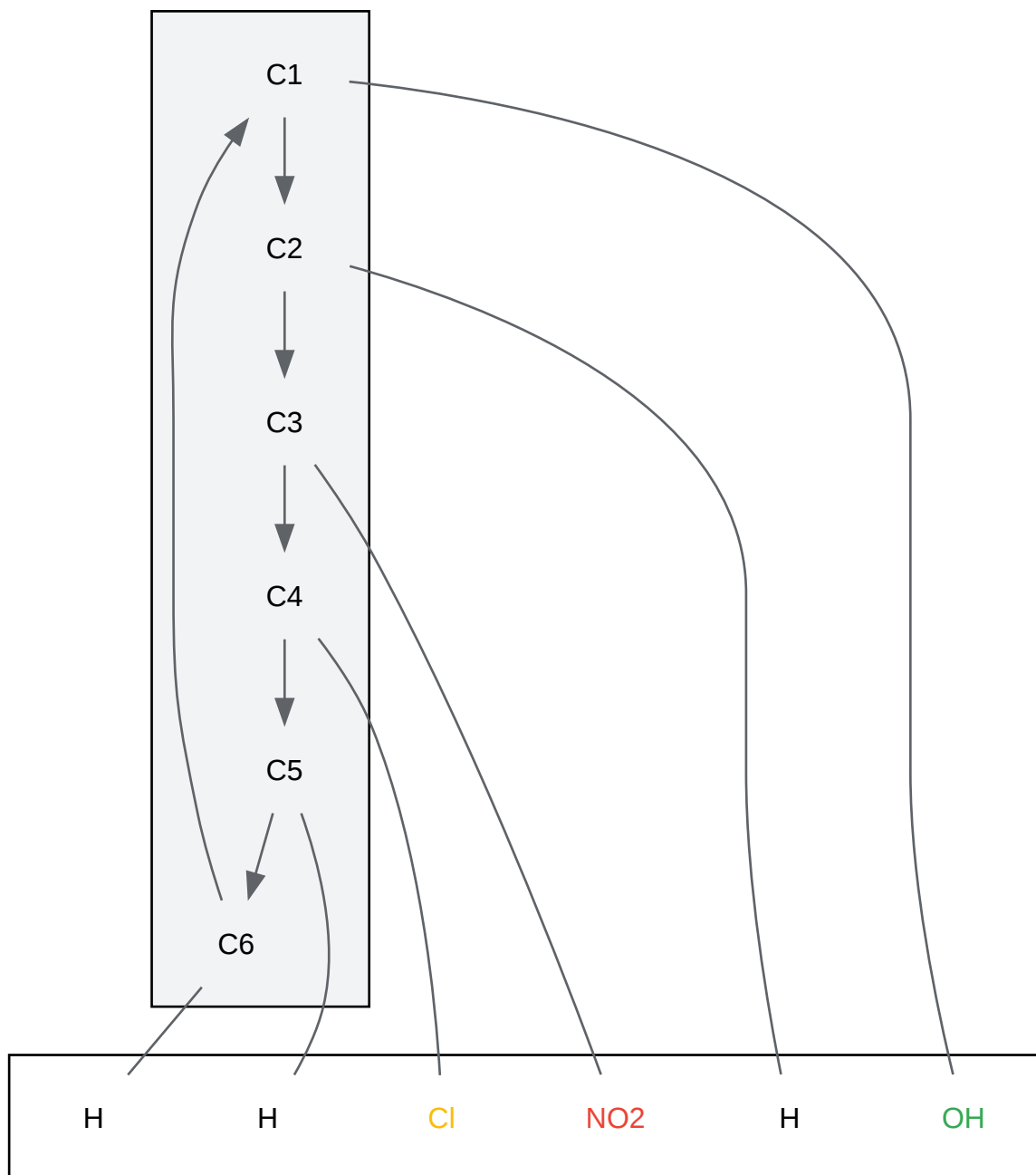
¹H and ¹³C NMR Acquisition: Spectra were recorded on a 400 MHz NMR spectrometer.

- ¹H NMR: Standard parameters included a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR: A proton-decoupled pulse sequence was used. Chemical shifts are reported in ppm relative to the solvent signal.

Structural and Spectral Relationships

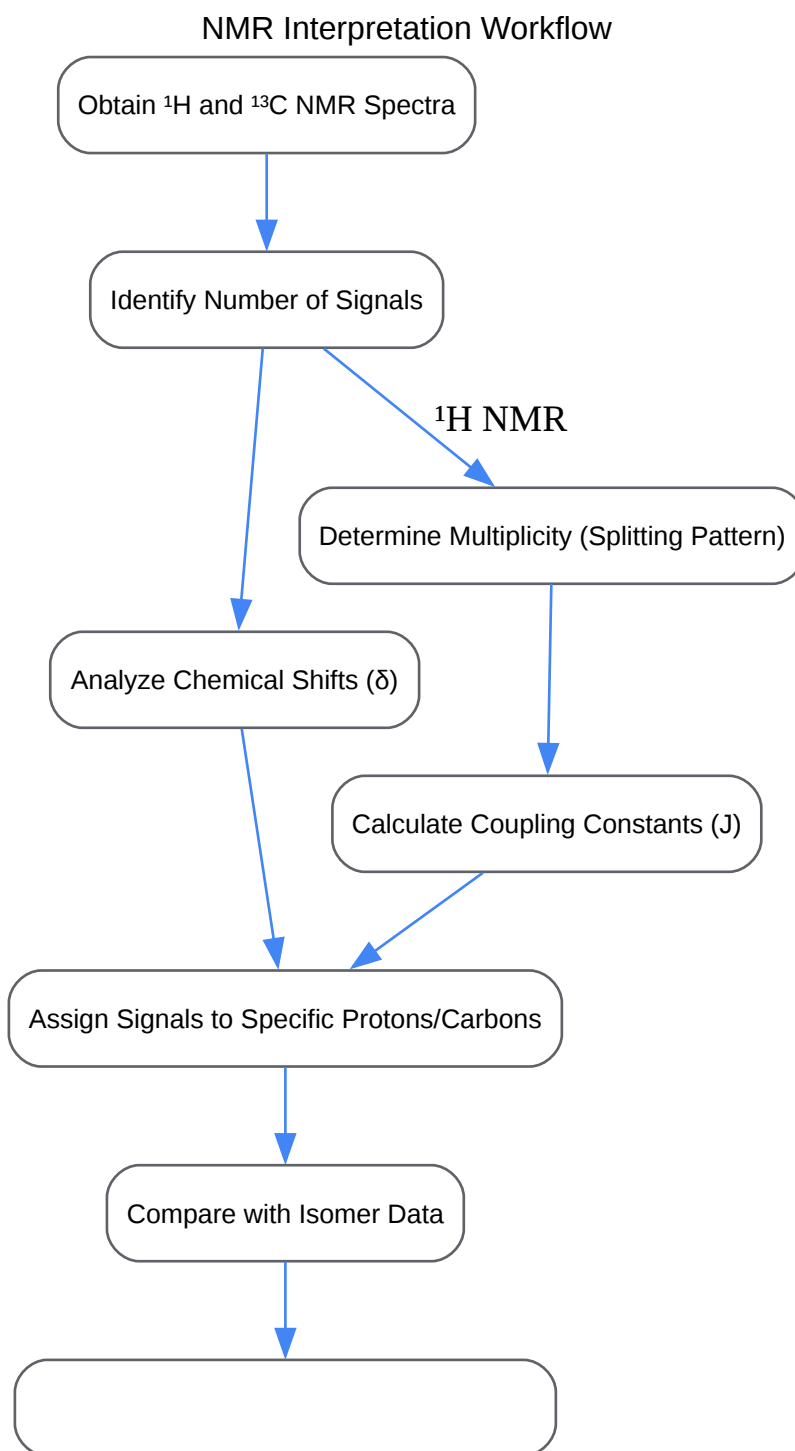
The following diagrams illustrate the chemical structure of **4-Chloro-3-nitrophenol** and the logical relationship for interpreting its NMR spectra.

Structure of 4-Chloro-3-nitrophenol



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Caption: Chemical structure of **4-Chloro-3-nitrophenol** with atom numbering.



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